![molecular formula C10H11ClN2 B1297821 2-Naphthylhydrazine hydrochloride CAS No. 2243-58-5](/img/structure/B1297821.png)
2-Naphthylhydrazine hydrochloride
Overview
Description
2-Naphthylhydrazine hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It has an average mass of 194.661 Da and a monoisotopic mass of 194.061081 Da . It is used as a reagent in the synthesis and biological activity of some new pyrazoline and pyrimidine derivatives as antibacterial and antifungal agents .
Molecular Structure Analysis
The molecular structure of 2-Naphthylhydrazine hydrochloride consists of a naphthalene ring attached to a hydrazine group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Scientific Research Applications
Chemical Structure and Properties
2-Naphthylhydrazine hydrochloride has the formula C10H11ClN2 and a molecular weight of 194.661 . It’s a compound that can be used in various scientific research applications due to its unique chemical structure .
Synthesis Process
There is a one-step method for preparing 2-naphthylhydrazine, which simplifies the preparation process and avoids the carcinogenic 2-naphthylamine . This method uses 2-naphthol and hydrazine hydrate as raw materials, and the 2-naphthoylhydrazine is synthesized by the one-step reaction . This process has the advantages of mild reaction conditions, simple operation, and wide industrial application prospects .
Antibacterial and Antifungal Agents
2-Naphthylhydrazine Hydrochloride acts as a reagent in the synthesis and biological activity of some new pyrazoline and pyrimidine derivatives as antibacterial and antifungal agents . This makes it valuable in the field of medicine and pharmacology.
Neuropathic Pain Treatment
It is also used in the synthesis and biological evaluation of 6-hydroxypyridazinone derivatives as σ1 receptor ligands for treating neuropathic pain . This highlights its potential in the development of new treatments for chronic pain conditions.
Dye, Medicine, and Agricultural Chemicals Preparation
2-Naphthylhydrazine is a widely used organic synthesis intermediate, typically used in the preparation of chemicals such as dyes, medicines, and agricultural chemicals .
Synthetic Whipping Agent Preparation
It is also the important source material of the synthetic whipping agent of preparation . This indicates its potential use in the food industry.
properties
IUPAC Name |
naphthalen-2-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQKRNEPBHINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334201 | |
Record name | 2-Naphthylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthylhydrazine hydrochloride | |
CAS RN |
2243-58-5 | |
Record name | 2243-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2243-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | naphthalen-2-ylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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